molecular formula C20H20N2O4S3 B6565570 4-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-32-3

4-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6565570
CAS No.: 946346-32-3
M. Wt: 448.6 g/mol
InChI Key: VBGIAGLGFWYDCP-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with an amine . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of this compound is C20H20N2O4S3, and it has a molecular weight of 448.57 . The compound’s structure includes a sulfonyl group connected to an amine group, which is a characteristic of sulfonamides .


Physical and Chemical Properties Analysis

The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit . The root means square deviations (RMSDs) for the bond lengths and angles between the computed and experimental structures are 0.020 Å and 1.5°, respectively .

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, sulfonamides in general are known to inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division .

Properties

IUPAC Name

4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-15-6-9-18(10-7-15)28(23,24)21-17-8-11-19-16(14-17)4-2-12-22(19)29(25,26)20-5-3-13-27-20/h3,5-11,13-14,21H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGIAGLGFWYDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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